2-(Bromomethyl)-5-chlorothiophene
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Overview
Description
2-(Bromomethyl)-5-chlorothiophene is an organosulfur compound that features a thiophene ring substituted with bromomethyl and chlorine groups. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, and they are known for their aromatic properties. The presence of bromomethyl and chlorine substituents on the thiophene ring makes this compound a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chlorothiophene typically involves the bromination of 5-chlorothiophene-2-carbaldehyde. One common method includes the following steps:
Bromination: 5-chlorothiophene-2-carbaldehyde is treated with bromine in the presence of a suitable solvent, such as dichloromethane, at a controlled temperature to introduce the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chlorothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones are the primary oxidation products.
Coupling Reactions: Biaryl or alkyl-aryl compounds are formed through cross-coupling reactions.
Scientific Research Applications
2-(Bromomethyl)-5-chlorothiophene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chlorothiophene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones, altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)thiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chlorothiophene: Has the bromine and chlorine substituents on different positions, affecting its reactivity and applications.
2-(Chloromethyl)-5-bromothiophene: The positions of the bromine and chlorine substituents are swapped, leading to different chemical behavior.
Uniqueness
2-(Bromomethyl)-5-chlorothiophene is unique due to the specific positioning of the bromomethyl and chlorine groups on the thiophene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-5-chlorothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNNZPYIRODXQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482187 |
Source
|
Record name | 2-(bromomethyl)-5-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59311-22-7 |
Source
|
Record name | 2-(bromomethyl)-5-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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